molecular formula C20H15BrN2O2S B5233702 N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide

N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5233702
M. Wt: 427.3 g/mol
InChI Key: RPWMTPILZLYTJK-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-(2-naphthyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its various applications. It is commonly referred to as BNTX hydrobromide and is used as a research tool in neuroscience to study the function and regulation of ion channels.

Mechanism of Action

BNTX hydrobromide binds to the α4β2 nicotinic acetylcholine receptor with high affinity and specificity, blocking its function. This results in the inhibition of the release of neurotransmitters such as dopamine, acetylcholine, and noradrenaline, which are involved in various physiological processes. The specific binding of BNTX hydrobromide to the α4β2 nicotinic acetylcholine receptor has been confirmed through various studies, including radioligand binding assays and electrophysiology experiments.
Biochemical and Physiological Effects:
BNTX hydrobromide has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the striatum, which is involved in reward and motivation. It also inhibits the release of acetylcholine in the hippocampus, which is involved in learning and memory. BNTX hydrobromide has also been found to reduce the rewarding effects of nicotine and alcohol, indicating its potential therapeutic applications in addiction.

Advantages and Limitations for Lab Experiments

BNTX hydrobromide has several advantages as a research tool. It is highly specific and selective in its binding to the α4β2 nicotinic acetylcholine receptor, making it an ideal tool for studying its function and regulation. It is also stable and easy to use, making it suitable for various lab experiments. However, BNTX hydrobromide has some limitations as well. Its high specificity means that it cannot be used to study other ion channels or receptors. It also has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the research on BNTX hydrobromide. One potential direction is the study of its therapeutic applications in various neurological disorders such as addiction, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new compounds based on the structure of BNTX hydrobromide with improved pharmacological properties. Additionally, the study of the regulation of ion channels in the central nervous system and its role in various physiological processes is an area of ongoing research.

Synthesis Methods

The synthesis of BNTX hydrobromide involves a series of chemical reactions, starting with the synthesis of 2-naphthylamine. This is followed by the synthesis of 1,3-benzodioxole, which is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole with 2-naphthylamine to form BNTX hydrobromide. The purity of the compound is ensured through recrystallization.

Scientific Research Applications

BNTX hydrobromide is primarily used as a research tool in neuroscience to study the function and regulation of ion channels. It has been found to specifically block the function of the α4β2 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning, memory, and addiction. BNTX hydrobromide has also been used to study the regulation of ion channels in the central nervous system and its potential therapeutic applications in various neurological disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S.BrH/c1-2-4-14-9-15(6-5-13(14)3-1)17-11-25-20(22-17)21-16-7-8-18-19(10-16)24-12-23-18;/h1-11H,12H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWMTPILZLYTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-naphthalen-2-yl-1,3-thiazol-2-amine;hydrobromide

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